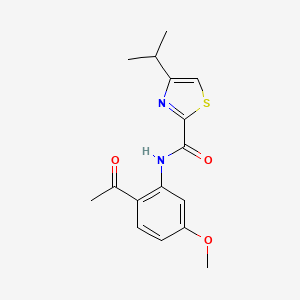
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide
概要
説明
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Acetylation and Methoxylation:
Coupling Reaction: The final step involves coupling the thiazole ring with the substituted phenyl ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
化学反応の分析
Types of Reactions
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine derivatives.
科学的研究の応用
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
N-(2-acetyl-5-methoxyphenyl)acetamide: Similar structure but lacks the thiazole ring.
2-acetyl-5-methoxyphenyl 4-methoxybenzoate: Contains a benzoate group instead of the thiazole ring.
Bis(2-acetyl-5-methoxyphenyl)carbonate: Contains two acetyl-5-methoxyphenyl groups connected by a carbonate linkage.
Uniqueness
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
300831-07-6 |
|---|---|
分子式 |
C16H18N2O3S |
分子量 |
318.4 g/mol |
IUPAC名 |
N-(2-acetyl-5-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3S/c1-9(2)14-8-22-16(18-14)15(20)17-13-7-11(21-4)5-6-12(13)10(3)19/h5-9H,1-4H3,(H,17,20) |
InChIキー |
RUVTZIVCEKSZDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC(=N1)C(=O)NC2=C(C=CC(=C2)OC)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














